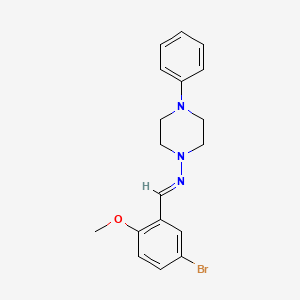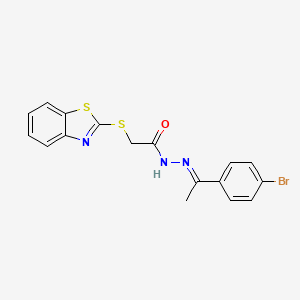![molecular formula C10H17ClN2O4 B11974825 N-[N-(Chloroacetyl)-DL-leucyl]glycine CAS No. 94088-96-7](/img/structure/B11974825.png)
N-[N-(Chloroacetyl)-DL-leucyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[N-(Chloroacetyl)-DL-leucyl]glycine is a synthetic compound with the molecular formula C10H17ClN2O4 and a molecular weight of 264.71 g/mol . This compound is a derivative of glycine, an amino acid, and is characterized by the presence of a chloroacetyl group and a leucyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[N-(Chloroacetyl)-DL-leucyl]glycine typically involves the reaction of DL-leucine with chloroacetyl chloride, followed by the addition of glycine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be summarized as follows:
Step 1: DL-leucine reacts with chloroacetyl chloride in the presence of triethylamine to form N-(Chloroacetyl)-DL-leucine.
Step 2: N-(Chloroacetyl)-DL-leucine is then reacted with glycine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but may include additional steps for purification and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-[N-(Chloroacetyl)-DL-leucyl]glycine undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reaction typically occurs under mild conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine yields an amide.
Hydrolysis: The major products are glycine and N-(Chloroacetyl)-DL-leucine.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[N-(Chloroacetyl)-DL-leucyl]glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving protein and peptide synthesis, as well as in the investigation of enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-[N-(Chloroacetyl)-DL-leucyl]glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modification of enzyme activity. The leucyl and glycine moieties can interact with amino acid residues in the active sites of enzymes, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Chloroacetyl)glycine: Similar in structure but lacks the leucyl group.
N-(Chloroacetyl)-DL-alanine: Contains an alanine group instead of leucine.
N-(Chloroacetyl)-DL-valine: Contains a valine group instead of leucine.
Uniqueness
N-[N-(Chloroacetyl)-DL-leucyl]glycine is unique due to the presence of both the chloroacetyl and leucyl groups, which confer specific chemical properties and reactivity. The combination of these groups allows for unique interactions with biological molecules, making it valuable in various research applications.
Eigenschaften
CAS-Nummer |
94088-96-7 |
|---|---|
Molekularformel |
C10H17ClN2O4 |
Molekulargewicht |
264.70 g/mol |
IUPAC-Name |
2-[[2-[(2-chloroacetyl)amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H17ClN2O4/c1-6(2)3-7(13-8(14)4-11)10(17)12-5-9(15)16/h6-7H,3-5H2,1-2H3,(H,12,17)(H,13,14)(H,15,16) |
InChI-Schlüssel |
GLNJBRSRENXZDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{(E)-[2-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11974745.png)

![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide](/img/structure/B11974777.png)
![2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11974781.png)
![5-(2-methylphenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11974782.png)
![5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B11974785.png)


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11974789.png)

![6,7-Bis(4-methoxyphenyl)-10-methyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11974798.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974810.png)

